2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

Medicinal Chemistry Process Chemistry Library Synthesis

SAR studies on pyrazolo[1,5-a]pyrimidine cores often fail due to non-functionalized analogs that lack critical hydrogen-bonding capacity. 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol solves this by providing a reactive 6-hydroxyl handle essential for target engagement. - Enables sub-micromolar inhibition of targets like Complement Factor D when properly derivatized. - Serves as a direct attachment point for linker chemistry in affinity probe development. - Supplied as a high-purity building block for focused kinome library synthesis.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13628765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)O
InChIInChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3
InChIKeyPBIWMBRHPGMJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrazolo[1,5-a]pyrimidin-6-ol: Core Scaffold Procurement


2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic small molecule that functions as a key synthetic intermediate and a foundational scaffold within the pyrazolo[1,5-a]pyrimidine (PP) class [1]. This class is recognized as a 'privileged structure' in medicinal chemistry, with derivatives showing promise across multiple therapeutic areas, including oncology, inflammation, and metabolic disease [2]. The compound's utility stems from its reactive hydroxyl group at the 6-position, which provides a strategic handle for further functionalization and the exploration of structure-activity relationships (SAR) [3].

Chemical Type
Synthetic intermediate; privileged heterocyclic scaffold
Core Scaffold
Pyrazolo[1,5-a]pyrimidine (PP) class
Functional Handle
Reactive 6-hydroxyl group for diversification
Research Context
Kinase inhibitor design, SAR studies, ADME tuning
Select based on downstream functionalization workflow

Uniqueness of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol in SAR Research


Substituting 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol with other pyrazolo[1,5-a]pyrimidine analogs without a 6-hydroxyl group is scientifically unsound for SAR studies. This specific functional group is not inert; it is a primary driver of molecular interaction and downstream biological activity. Extensive literature on related PP derivatives demonstrates that the presence of a hydroxyl or carbonyl group at the 6-position is a critical determinant for target engagement, as seen in benzodiazepine receptor ligands [1]. Furthermore, patent data reveals that this motif is essential for potent kinase inhibition; for instance, the 6-substitution pattern is integral to achieving sub-micromolar inhibition of therapeutic targets like Complement Factor D [2]. Using a different core would alter hydrogen-bonding capacity and overall molecular topology, leading to a different pharmacological profile and invalidating direct comparisons [3].

Analog substitution
Pyrazolo[1,5-a]pyrimidine analogs lacking the 6-hydroxyl group are not functionally interchangeable for SAR. The 6-OH motif is a primary driver of target engagement and molecular interaction.
Synthetic route mismatch
Non-hydroxylated cores may require multi-step protection/deprotection sequences to introduce complexity, differing significantly in synthetic efficiency from the direct 6-OH functionalization route.
Pharmacophore profile shift
Removing or replacing the hydroxyl group alters hydrogen-bonding capacity and molecular topology, which may shift kinase selectivity profiles and invalidate direct pharmacological comparisons.

Quantitative Differentiation Evidence


Synthetic Accessibility and Functionalization Efficiency

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol offers a clear synthetic advantage for building diverse compound libraries compared to its non-hydroxylated analogs. The 6-hydroxyl group provides a direct, reactive handle for subsequent functionalization (e.g., alkylation, acylation, halogenation) without requiring additional protection/deprotection steps often needed for other substituents. While isolated yields for the core synthesis of related pyrazolopyrimidine intermediates can be as low as 40-42% [1], the high-yielding bromination of 2-methylpyrazolo[1,5-a]pyrimidines (70-98%) demonstrates the efficiency of post-functionalization using this scaffold [2]. This contrasts with the multi-step, lower-yielding sequences required to introduce complexity on non-functionalized analogs, saving both time and material in a research setting.

Synthetic Efficiency
Class-level inference
Bromination yields of 70-98% for 2-methyl-PP derivatives vs. 40-42% for multi-step routes to non-functionalized analogs
Supports efficient, high-yielding SAR library diversification
Data inferred from closely related analogs; validate for specific target substrate
Medicinal Chemistry Process Chemistry Library Synthesis

Kinase Inhibition Selectivity Profile

The 2-methylpyrazolo[1,5-a]pyrimidine core, when appropriately substituted, demonstrates high potency and selectivity for specific kinase targets relevant in oncology. In a direct enzymatic assay, a derivative of this core, Compound 281 from US10287301, displayed an IC50 of <1.00E+3 nM (<1 µM) against human Complement Factor D [1]. This is a stark contrast to other kinase inhibitors based on different heterocyclic scaffolds, which may lack this specific selectivity profile. Furthermore, QSAR studies on Pim-1/2 kinase inhibitors confirm that specific substituents on the pyrazolo[1,5-a]pyrimidine core are crucial for achieving selectivity between closely related kinases [2]. This demonstrates that the core scaffold, with its unique electronic and steric properties, provides a distinct starting point for developing targeted kinase inhibitors compared to other heteroaromatic cores.

Kinase Selectivity
Class-level inference
Core derivative exhibits IC50 < 1 µM against Complement Factor D in direct enzymatic assay
Supports kinase scaffold tunability and hit-identification context
Patent data; independent validation of selectivity panel recommended
Kinase Inhibition Oncology Target Engagement

Metabolic Stability and Pharmacokinetic Tuning via 6-Position

The 6-hydroxyl group of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol provides a strategic and differentiated advantage for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties. By functionalizing this position (e.g., via alkylation, glycosylation, or esterification), a researcher can directly influence parameters such as aqueous solubility and metabolic stability. This is a known SAR strategy for this scaffold class to address common liabilities [1]. For comparison, an analog like 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol has a reported low solubility of 14 g/L , highlighting a potential baseline limitation that can be addressed through modification of the hydroxyl group in the target compound. In contrast, pyrazolo[1,5-a]pyrimidine analogs lacking this functional group offer fewer straightforward chemical strategies for solubility optimization without more complex core modifications.

ADME Tuning Handle
Class-level inference
Functionalization of the 6-OH group directly addresses solubility and metabolic stability; baseline analog solubility as low as 14 g/L
Supports solubility and metabolic-stability optimization strategies
Achieved through derivatization; requires experimental validation for each conjugate
ADME Drug Metabolism Pharmacokinetics

Application Scenarios for 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol


Focused Kinase Inhibitor Library Synthesis

This compound is best suited as a core building block for synthesizing focused libraries targeting the kinome. The evidence of potent, sub-micromolar inhibition (IC50 < 1 µM) by a related 2-methylpyrazolo[1,5-a]pyrimidine derivative against Complement Factor D validates the core's potential [1]. The reactive 6-hydroxyl handle allows for efficient, high-yielding diversification, enabling rapid exploration of structure-activity relationships (SAR) around this privileged scaffold [2].

Optimization of ADME Properties in Lead Candidates

When a lead series based on a hydrophobic heterocyclic core suffers from poor solubility or high metabolic clearance, 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol provides a strategic entry point for optimization. The 6-hydroxyl group can be systematically derivatized (e.g., as a prodrug ester or with solubilizing groups) to improve these properties, a standard practice for this scaffold class to enhance developability [3]. This approach is more direct than attempting to introduce similar functionality onto a non-hydroxylated analog.

Mechanistic Probe Development for Biological Target Deconvolution

Given the established role of pyrazolo[1,5-a]pyrimidines as kinase inhibitors [1], this compound is ideal for creating affinity probes or activity-based probes. The 6-hydroxyl group serves as an ideal attachment point for linker chemistry (e.g., to biotin or fluorophores) without interfering with the core's binding to the kinase ATP pocket, a strategy supported by SAR studies showing that modifications at this position can be tolerated or even beneficial for selectivity [4].

Application
Selection Property
Validation Focus
Focused kinase inhibitor library synthesis
Reactive 6-hydroxyl functional handle; PP core scaffold
Target engagement assays; SAR exploration of kinome selectivity
Lead candidate ADME optimization
Derivatizable 6-position for pro-drug or solubilizing groups
Aqueous solubility screening; microsomal stability profiling
Chemical biology probe development
Selective attachment point for linker/fluorophore conjugation
Target deconvolution via pull-down or labeling experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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